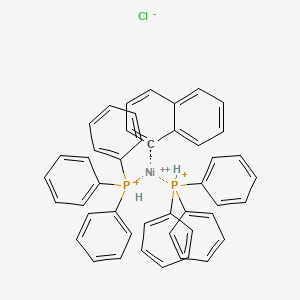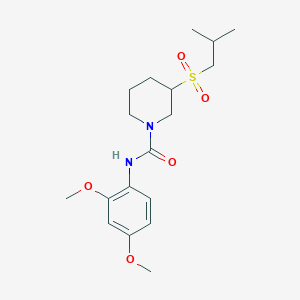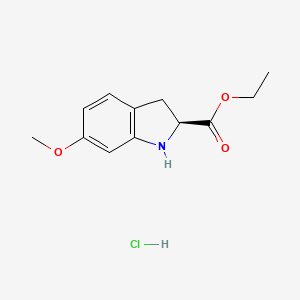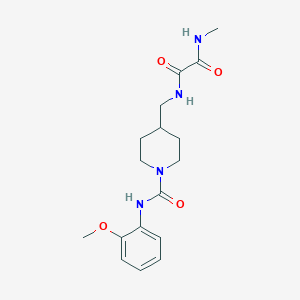
Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride” is a compound with the molecular formula C46H39ClNiP2. It has a molecular weight of 747.90 . This compound is used in research and is considered a transition metal catalyst .
Synthesis Analysis
The synthesis of “Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride” involves several steps. The exact methods are cited in the references and should be referred to for details .Molecular Structure Analysis
The molecular structure of “Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride” is complex, with a nickel atom at the center, surrounded by two triphenylphosphoranyl groups and a naphthalen-1-yl group .Physical And Chemical Properties Analysis
“Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride” is stored in an inert atmosphere at 2-8°C . Its boiling point is not provided in the search results .科研应用
Organometallic Synthesis and Catalysis Organometallic compounds featuring nickel and phosphorous ligands have been studied for their unique reactivity and potential in catalytic processes. For instance, the formation of (diphenylphosphino)naphthalenes through double insertion into nickel(0)-benzyne complexes showcases the intricate reactivity of nickel-containing organometallics in synthesizing complex phosphorous-containing aromatic systems (Bennett et al., 2000). This research highlights the potential of nickel complexes in facilitating novel bond formations, which could be relevant for developing new synthetic methodologies.
Photophysical Properties and Material Applications Nickel complexes have also been explored for their photophysical properties and applications in materials science, such as in organic light-emitting diodes (OLEDs). For example, the study on yellow electrophosphorescent devices utilizing hosts containing naphthalene units indicates the importance of metal complexes in the development of advanced electronic and photonic materials (Zhang et al., 2015). The ability of nickel complexes to participate in the creation of electrophosphorescent devices showcases their versatility and potential in creating high-efficiency OLEDs.
Environmental and Analytical Chemistry In the realm of environmental and analytical chemistry, nickel complexes have been employed for the preconcentration and determination of nickel ions in various samples, demonstrating their utility in sensitive and selective detection methods (Taher, 1999). This application underlines the role of nickel complexes in environmental monitoring and analytical chemistry, providing tools for the detection and quantification of metals in diverse matrices.
Catalytic Applications Furthermore, nickel complexes have found applications in catalyzing carbon-nitrogen coupling reactions, indicating their significance in facilitating bond formation for organic synthesis (Chen & Yang, 2007). This aspect of nickel chemistry is crucial for pharmaceutical and material science research, where efficient and selective synthesis methods are constantly in demand.
Safety And Hazards
“Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride” is classified as a dangerous substance. It has a signal word of “Danger” and is classified under hazard class 9. The precautionary statements associated with this compound include P201, P202, P264, P270, P280, P301+P312, P308+P313, P330, P403, and P501 . It is hazardous in case of ingestion (H302), may cause cancer (H350), and is toxic to aquatic life with long-lasting effects (H411) .
性质
IUPAC Name |
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTKZOVRPFQUDT-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.[Cl-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H39ClNiP2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride | |
CAS RN |
54806-25-6 |
Source


|
| Record name | 54806-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





![N-(2,3-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2844505.png)
![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2844506.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2844507.png)
![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844509.png)

![N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2844512.png)



![5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2844521.png)